molecular formula C14H16ClN3O B4063141 4-chloro-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide

4-chloro-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide

Cat. No. B4063141
M. Wt: 277.75 g/mol
InChI Key: ROGMGUWHSRLEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as CEP-26401 and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide involves the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the activation of AKT and mTOR, which are important signaling pathways involved in cell growth and survival. Additionally, CEP-26401 has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in regulating inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide are diverse and depend on the specific cell type and tissue being studied. This compound has been shown to induce apoptosis in cancer cells, prevent neuronal cell death, and regulate immune responses. Additionally, CEP-26401 has been found to modulate various cellular processes, including cell cycle progression, autophagy, and DNA damage repair.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide in lab experiments is its potent pharmacological activity and specificity for certain signaling pathways. This compound can be used to study the effects of inhibiting specific pathways in cells and tissues. However, one limitation of using CEP-26401 is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-chloro-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide. One potential direction is to further investigate its anti-tumor activity and its potential as a cancer therapeutic. Another direction is to study its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the immunomodulatory effects of CEP-26401 and its potential as a treatment for inflammatory disorders.

Scientific Research Applications

4-chloro-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. This compound has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases. Additionally, CEP-26401 has been studied for its immunomodulatory effects and its ability to regulate inflammatory responses.

properties

IUPAC Name

4-chloro-2-ethyl-N-(1-phenylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-3-18-13(12(15)9-16-18)14(19)17-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGMGUWHSRLEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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